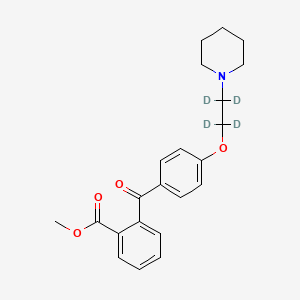![molecular formula C58H60Cl4N12S4 B12409869 (7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride is a complex phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the condensation of aniline derivatives with sulfur and subsequent cyclization. For the specific compound , the synthesis might involve:
Condensation Reaction: Aniline derivatives react with sulfur to form the phenothiazine core.
Substitution Reactions: Introduction of amino and methyl groups at specific positions on the phenothiazine ring.
Quaternization: Formation of the azanium and dimethylazanium groups through quaternization reactions.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale batch reactions under controlled conditions. The process includes:
Raw Material Preparation: Purification of aniline derivatives and sulfur.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification: Use of crystallization, distillation, and chromatography techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Amino-substituted phenothiazines.
Substitution Products: Halogenated, nitrated, and sulfonated phenothiazines.
Applications De Recherche Scientifique
Phenothiazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with biological macromolecules and cellular pathways.
Medicine: Investigated for their potential therapeutic effects, including antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenothiazine derivatives involves:
Molecular Targets: Interaction with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: Modulation of neurotransmitter release, inhibition of receptor binding, and alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Phenothiazine derivatives can be compared with other heterocyclic compounds such as:
Thioxanthenes: Similar structure but with a sulfur atom replaced by an oxygen atom.
Dibenzothiazepines: Contain a seven-membered ring fused to the phenothiazine core.
Phenoxazines: Oxygen atom replacing the sulfur atom in the phenothiazine ring.
Similar Compounds
Chlorpromazine: A widely used antipsychotic drug.
Promethazine: An antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
Propriétés
Formule moléculaire |
C58H60Cl4N12S4 |
|---|---|
Poids moléculaire |
1195.3 g/mol |
Nom IUPAC |
(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride |
InChI |
InChI=1S/C16H17N3S.C15H15N3S.C14H13N3S.C13H11N3S.4ClH/c1-10-7-14-16(9-13(10)17-2)20-15-8-11(19(3)4)5-6-12(15)18-14;1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;1-8-5-12-14(7-10(8)15)18-13-6-9(16-2)3-4-11(13)17-12;1-7-4-11-13(6-9(7)15)17-12-5-8(14)2-3-10(12)16-11;;;;/h5-9H,1-4H3;4-8,16H,1-3H3;3-7H,15H2,1-2H3;2-6,15H,14H2,1H3;4*1H |
Clé InChI |
SUTONEDBRJCKRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1N)SC3=CC(=NC)C=CC3=[NH+]2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1NC)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1=[NH2+].[Cl-].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


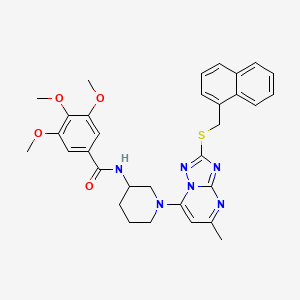






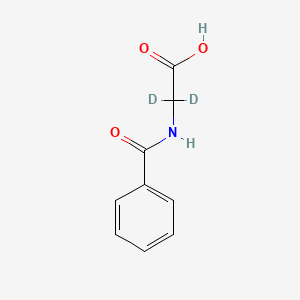
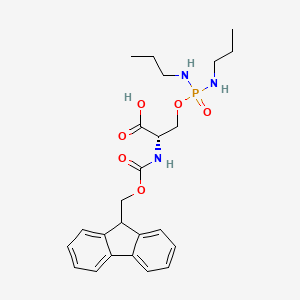
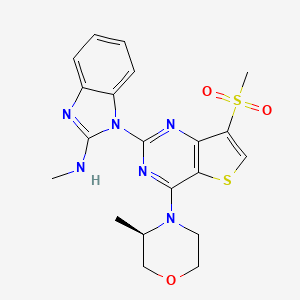
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
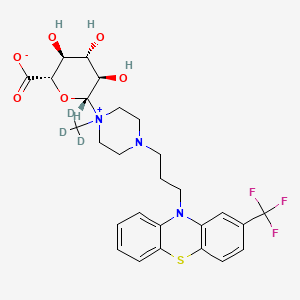
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
